molecular formula C8H9F2N B1587444 2-(3,4-Difluorophenyl)ethanamine CAS No. 220362-31-2

2-(3,4-Difluorophenyl)ethanamine

Cat. No. B1587444
M. Wt: 157.16 g/mol
InChI Key: DMXDNYQJKIUMMR-UHFFFAOYSA-N
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Description

2-(3,4-Difluorophenyl)ethanamine is a chemical compound with the molecular formula C8H9F2N . It has an average mass of 157.161 Da and a monoisotopic mass of 157.070313 Da .


Molecular Structure Analysis

The InChI code for 2-(3,4-Difluorophenyl)ethanamine is 1S/C8H9F2N/c9-7-2-1-6(3-4-11)8(10)5-7/h1-2,5H,3-4,11H2 . This code provides a specific string of characters that represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

2-(3,4-Difluorophenyl)ethanamine has a density of 1.2±0.1 g/cm3, a boiling point of 202.7±25.0 °C at 760 mmHg, and a vapour pressure of 0.3±0.4 mmHg at 25°C . It also has an enthalpy of vaporization of 43.9±3.0 kJ/mol and a flash point of 91.1±10.2 °C . The compound has a molar refractivity of 39.3±0.3 cm3, and its polar surface area is 26 Å2 .

Scientific Research Applications

Safety And Hazards

The safety information available indicates that 2-(3,4-Difluorophenyl)ethanamine may cause severe skin burns and eye damage (Hazard Statement: H314). Precautionary measures include wearing protective gloves and eye protection (Precautionary Statement: P280) .

properties

IUPAC Name

2-(3,4-difluorophenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2N/c9-7-2-1-6(3-4-11)5-8(7)10/h1-2,5H,3-4,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMXDNYQJKIUMMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CCN)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70392747
Record name 2-(3,4-difluorophenyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70392747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-Difluorophenyl)ethanamine

CAS RN

220362-31-2
Record name 2-(3,4-difluorophenyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70392747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3,4-Difluorophenyl)ethanamine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 1,2-difluoro-4-(2-nitro-vinyl)benzene (1.5 g) in THF (50 mL) is added dropwise lithium aluminum hydride (23 mL, 1M in ether) and the solution is heated at 40° C. for 3 hours. The solution is cooled, diluted with ether and quenched with Na2SO4.10H2O (104 g) overnight. The solid is filtered, and the solution is evaporated in vacuo and chromatographed on silica gel eluting with EtOAc to afford 2-(3,4-difluoro-phenyl)-ethylamine (0.81 g). MS: 170 (M+H); 1H NMR (300 MHz, CDCl3) □6.9-7 (3H, m); 2.95 (2H, t); 2.7 (2H, t).
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
23 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Using an analogous procedure and workup as described in for the preparation of intermediate I-15b above. (E-1,2-difluoro-4-(2-nitrovinyl)benzene (I-49a: 5 g, 27.027 mmol) in dry THF (81 mL) as reacted with LiBH4 (2.35 g, 108.1081 mmol) and chloro trimethyl silane (27.63 ml, 216.216 mmol) at 0° C. The resulting mixture was stirred at room temperature for 3 days to afford 4.2 g of the product (100% yield).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
2.35 g
Type
reactant
Reaction Step One
Quantity
27.63 mL
Type
reactant
Reaction Step One
Name
Quantity
81 mL
Type
solvent
Reaction Step One
Yield
100%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
E Goffin, N Jacques, L Musumeci, A Nchimi… - European Journal of …, 2020 - Elsevier
Based on the recent observation that the antiplatelet agent ticagrelor and one of its metabolite exert bactericidal activity against gram-positive bacteria, a series of 1,2,3-triazolo[4,5-d]…
Number of citations: 9 www.sciencedirect.com
NT Tran, AJ Boyer, CE Busch, MA Bartucci… - The Journal of …, 2023 - Taylor & Francis
Dry and hot/wet lap shear specimens were prepared and tested to evaluate catechol-containing additives in a model epoxy adhesive. We specifically compared adding neutral …
Number of citations: 0 www.tandfonline.com

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